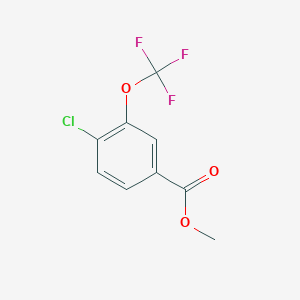

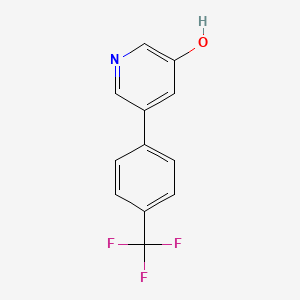

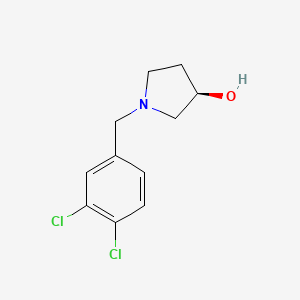

5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzoic acid derivatives . For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid can be prepared in a four-necked round bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel .Scientific Research Applications

However, to provide insight into the broader category of research that encompasses similar compounds, we can explore related findings in the domain of phenolic acids and their derivatives, highlighting their diverse applications in scientific research. Phenolic compounds, including chlorogenic acids and various benzoic acid derivatives, have been extensively studied for their biological, pharmacological, and environmental significance.

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA), a phenolic compound, has demonstrated a wide array of biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation activities. It also plays roles in modulating lipid metabolism and glucose regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review broadens the scope of knowledge, encouraging further studies to optimize CGA's biological and pharmacological effects, potentially as a natural food additive to replace synthetic antibiotics (M. Naveed et al., 2018).

Synthesis and Application of Salicylic Acid Derivatives

The synthesis, characterization, and application of salicylic acid (SA) derivatives, specifically focusing on 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, highlight the compound's potential as an alternative to acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activities. This review points to the possibility of utilizing such derivatives as potential alternative drugs, indicating the continuous interest in developing novel compounds with enhanced therapeutic profiles (Yudy Tjahjono et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

As a benzoic acid derivative, it may share some of the properties of benzoic acid, which acts as an antimicrobial agent by disrupting the cell wall of bacteria . .

Biochemical Pathways

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Properties

IUPAC Name |

3-chloro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXXBVSAXNLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691776 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261519-01-0 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)

![5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)